(2S)-1-(2-amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol
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Overview
Description
(2S)-1-(2-amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol is a synthetic organic compound that features both amino and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(2-amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol typically involves multi-step organic reactions. One possible route could involve the nitration of a phenol derivative followed by amination and subsequent coupling with a tert-butylamino group. The reaction conditions would need to be carefully controlled to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
For industrial production, the synthesis would likely be scaled up using batch or continuous flow processes. Key considerations would include the availability of starting materials, reaction efficiency, and the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group could be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group could be reduced to an amino group under hydrogenation conditions.
Substitution: The phenoxy group could undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for nitro group reduction.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation of the amino group could yield nitroso derivatives, while reduction of the nitro group would yield additional amino groups.
Scientific Research Applications
Chemistry
In chemistry, (2S)-1-(2-amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, this compound might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as enzyme inhibition or receptor binding.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, such as in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action for (2S)-1-(2-amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol would depend on its specific applications. For example, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, altering their activity and thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-1-(2-amino-3-nitrophenoxy)-3-(methylamino)propan-2-ol
- (2S)-1-(2-amino-3-nitrophenoxy)-3-(ethylamino)propan-2-ol
Uniqueness
What sets (2S)-1-(2-amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol apart from similar compounds is the presence of the tert-butylamino group, which can influence its steric properties and potentially its biological activity.
Properties
Molecular Formula |
C13H21N3O4 |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
(2S)-1-(2-amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol |
InChI |
InChI=1S/C13H21N3O4/c1-13(2,3)15-7-9(17)8-20-11-6-4-5-10(12(11)14)16(18)19/h4-6,9,15,17H,7-8,14H2,1-3H3/t9-/m0/s1 |
InChI Key |
OJNAORAGMROAOY-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)NC[C@@H](COC1=CC=CC(=C1N)[N+](=O)[O-])O |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC(=C1N)[N+](=O)[O-])O |
Origin of Product |
United States |
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